N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-pyridin-3-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-10-15-5-7-18(10)8-6-16-12(19)13(20)17-11-3-2-4-14-9-11/h2-5,7,9H,6,8H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDORSHIETAYNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound is an unsymmetrical oxalamide featuring two distinct amine moieties: pyridin-3-amine and 2-(2-methyl-1H-imidazol-1-yl)ethylamine . Retrosynthetically, the molecule can be dissected into these amines and an oxalic acid derivative (Fig. 1). The synthesis typically proceeds via sequential coupling of the amines with oxalic acid dichloride (oxalyl chloride) or through catalytic dehydrogenative coupling.
Synthetic Routes and Methodologies
Stepwise Coupling via Oxalyl Chloride
This conventional method involves two sequential nucleophilic acyl substitutions.
Synthesis of 2-(2-Methyl-1H-imidazol-1-yl)ethylamine
The imidazole-containing amine is synthesized by alkylation of 2-methylimidazole with 2-chloroethylamine hydrochloride under basic conditions. A typical procedure involves:
- Dissolving 2-methylimidazole (1.0 equiv) in dry DMF under nitrogen.
- Adding 2-chloroethylamine hydrochloride (1.2 equiv) and K₂CO₃ (2.5 equiv).
- Heating at 80°C for 12 hours, followed by extraction with dichloromethane and purification via silica gel chromatography.
Coupling with Oxalyl Chloride
Oxalyl chloride reacts with pyridin-3-amine to form an intermediate monoacyl chloride, which subsequently couples with the imidazole-containing amine:
- First Acylation :
Catalytic Dehydrogenative Coupling
A greener approach utilizes ruthenium pincer complexes to couple ethylene glycol with amines, generating H₂ as the sole byproduct. While primarily used for symmetric oxalamides, mixed derivatives can be synthesized via stepwise dehydrogenation:
- Ethylene glycol (1.0 equiv) reacts with pyridin-3-amine (2.0 equiv) in the presence of [Ru-Macho-BH] catalyst (0.5 mol%) at 120°C for 24 hours, forming N,N'-di(pyridin-3-yl)oxalamide.
- Selective hydrogenation of one amide bond (using H₂ and the same catalyst) regenerates a monoamide intermediate.
- Subsequent coupling with 2-(2-methyl-1H-imidazol-1-yl)ethylamine under dehydrogenative conditions yields the target compound (45–50% overall yield).
Solid-Phase Synthesis
For high-throughput applications, resin-bound strategies are employed:
- Wang Resin Functionalization :
- Oxalic acid is anchored to Wang resin via a linker.
- First Amine Coupling :
- Pyridin-3-amine (3.0 equiv) and HOBt/EDC·HCl (1.5 equiv each) in DMF react for 12 hours.
- Cleavage and Second Coupling :
Optimization and Reaction Conditions
Solvent and Base Selection
Temperature and Time
Purification and Characterization
Chromatography
Crystallization
- Ethanol/water mixtures (7:3) yield colorless crystals suitable for X-ray diffraction.
Challenges and Mitigation Strategies
Imidazole Ring Sensitivity
- Low pH conditions protonate the imidazole nitrogen, leading to decomposition. Maintain neutral to slightly basic pH during reactions.
Steric Hindrance
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biochemical assays to study protein interactions and enzyme activities. Medicine: Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole and pyridine rings can interact with biological macromolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Key Observations:
Pyridine Positional Isomerism : The pyridin-3-yl group in the target compound contrasts with S336’s pyridin-2-yl substituent. Positional isomerism significantly impacts receptor binding; S336’s pyridin-2-yl group is critical for umami taste receptor (hTAS1R1/hTAS1R3) activation, suggesting the target compound may exhibit divergent flavor or receptor profiles .
Heterocyclic Diversity : The 2-methylimidazole in the target compound differs from piperazine (compound 9) or indole (compound in ) moieties. Piperazine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin), implying the target compound’s imidazole may confer distinct pharmacokinetic or target selectivity .
Molecular Weight and Solubility : The target compound’s molecular weight is unreported, but analogs range from ~408–534. Higher molecular weights (e.g., compound 9) may reduce blood-brain barrier permeability, whereas smaller molecules like S336 are optimized for flavorant solubility .
Q & A
Q. What are the optimal synthetic routes for N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(pyridin-3-yl)oxalamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the imidazole-ethylamine intermediate via nucleophilic substitution of 2-methylimidazole with 2-chloroethylamine under reflux in anhydrous tetrahydrofuran (THF) .
- Step 2 : Coupling with pyridin-3-ylamine using oxalyl chloride as the activating agent. This requires precise control of stoichiometry (1:1 molar ratio) and temperature (0–5°C) to minimize side reactions .
- Critical Parameters : Yield optimization (35–53% in related oxalamides) depends on solvent purity (e.g., dry DMF), catalytic agents (e.g., triethylamine), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H NMR : Focus on the imidazole proton (δ 7.2–7.8 ppm), pyridine aromatic protons (δ 8.4–8.6 ppm), and oxalamide NH signals (δ 10.5–11.5 ppm). Integration ratios confirm substituent stoichiometry .
- IR Spectroscopy : Amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) validate oxalamide formation. Imidazole C–H stretching (~3100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) further confirm structure .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₄H₁₆N₆O₂; theoretical MW 308.3 g/mol). Isotopic patterns distinguish fragmentation pathways .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound retention times .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C expected for oxalamides). Moisture sensitivity can be tested by exposing the compound to 75% relative humidity .
Advanced Research Questions
Q. What experimental strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound against biological targets?
- Methodological Answer :
- Targeted Modifications : Synthesize derivatives with substitutions on the imidazole (e.g., 4-methyl vs. 5-methyl) or pyridine (e.g., 3- vs. 4-position) rings. Compare bioactivity in assays (e.g., enzyme inhibition, cellular uptake) .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate with X-ray crystallography if co-crystals are obtainable .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (oxalamide NH) and hydrophobic regions (imidazole methyl group) using software like Schrödinger’s Phase .
Q. How can contradictions in bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times (24–48 hours), and solvent controls (DMSO <0.1%). Replicate conflicting studies under identical conditions .
- Meta-Analysis : Pool data from multiple sources and apply statistical models (e.g., random-effects regression) to account for variability in IC₅₀ values. Cross-reference with structural analogs (e.g., N1-ethyl-N2-pyridinyl oxalamides) .
- Mechanistic Profiling : Use CRISPR knockouts or siRNA silencing to confirm target specificity. Off-target effects (e.g., CYP450 inhibition) can explain discrepancies .
Q. What advanced techniques are required to resolve ambiguities in X-ray crystallographic data for this compound?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). SHELXL refinement with anisotropic displacement parameters enhances electron density maps .
- Twinned Crystal Analysis : Apply the Hooft parameter in PLATON to detect twinning. For pseudo-merohedral twins, refine using the TWIN/BASF commands in SHELXL .
- Hydrogen Bond Network Validation : Compare DFT-calculated bond lengths (e.g., Gaussian 16) with crystallographic data to confirm oxalamide-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
